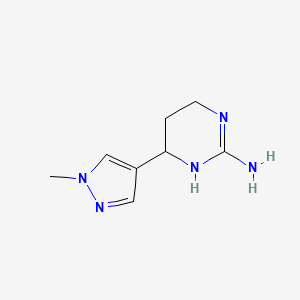

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Description

Properties

Molecular Formula |

C8H13N5 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

6-(1-methylpyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine |

InChI |

InChI=1S/C8H13N5/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h4-5,7H,2-3H2,1H3,(H3,9,10,12) |

InChI Key |

YJDVINKKDHUVEJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2CCN=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reactions (MCRs) and Ultrasonic-Assisted Synthesis

One of the most efficient approaches to synthesize tetrahydropyrimidine derivatives, including those with pyrazolyl substituents, is through multicomponent reactions involving aminoazoles, aldehydes, and pyruvic acid or its esters. Ultrasonic irradiation has been shown to enhance these reactions by promoting selectivity and yield.

- A cascade of elementary stages under ultrasonication leads to the formation of 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines, structurally related to the target compound.

- The reaction typically involves 5-amino-1H-pyrazole-4-carbonitrile or 3-amino-1,2,4-triazole, aromatic aldehydes, and pyruvic acid derivatives.

- This method yields amino-substituted tetrahydropyrimidines, which are structurally analogous to 6-(1-methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine, demonstrating the feasibility of this synthetic route.

| Parameter | Details |

|---|---|

| Reactants | Aminoazole (e.g., 5-amino-1H-pyrazole-4-carbonitrile), aromatic aldehydes, pyruvic acid/esters |

| Activation Method | Ultrasonication |

| Product Type | 7-Azolylaminotetrahydropyrimidines |

| Advantages | High selectivity, mild conditions, one-pot synthesis |

| References | Beilstein Journal of Organic Chemistry, 2020 |

This approach is notable for its operational simplicity and the ability to generate complex heterocycles in one step without isolating intermediates.

Suzuki Coupling and Buchwald–Hartwig Amination

For the specific installation of the 1-methyl-1H-pyrazol-4-yl substituent on the tetrahydropyrimidine core, palladium-catalyzed cross-coupling reactions are widely employed.

- Suzuki coupling of (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester with 2,4-dichloropyrimidines under PdCl2(dppf)·DCM catalysis produces 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines in moderate to good yields (59–69%).

- Subsequent Buchwald–Hartwig amination with aminopyrazoles introduces the amino group at the 2-position, completing the formation of the tetrahydropyrimidin-2-amine core.

- Reaction conditions typically involve K2CO3 as a base in mixed solvents (1,4-dioxane/ethanol/water) for Suzuki coupling and inert atmosphere with appropriate ligands for amination.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki coupling | (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, PdCl2(dppf)·DCM, K2CO3, 1,4-dioxane/ethanol/water, reflux | 59–69 | Formation of chloropyrimidine intermediate |

| Buchwald–Hartwig amination | Aminopyrazoles, Pd catalyst, inert atmosphere, base, room temperature to 80 °C | 26–70 | Amination to yield final amine derivative |

This method allows precise functionalization and is adaptable to various substituents on the pyrimidine ring.

Carbodiimide-Mediated Coupling

An alternative synthetic route involves coupling 1-methyl-1H-pyrazol-4-amine with carboxylic acid derivatives using carbodiimide reagents.

- For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in pyridine at 0–20 °C under inert atmosphere promotes amide bond formation between 1-methyl-1H-pyrazol-4-amine and 1-methylpiperidine-4-carboxylic acid.

- The reaction proceeds smoothly within 2 hours, followed by aqueous workup and purification by silica gel chromatography.

- This strategy is applicable for constructing amide-linked analogues and can be adapted for tetrahydropyrimidine derivatives bearing amine functionalities.

| Parameter | Details |

|---|---|

| Reactants | 1-Methyl-1H-pyrazol-4-amine, carboxylic acid derivative |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride |

| Solvent | Pyridine |

| Temperature | 0–20 °C |

| Reaction Time | 2 hours |

| Purification | Silica gel chromatography |

| Yield | Moderate to good (not specified for this exact compound) |

This method is useful for functionalization when direct coupling is required without palladium catalysis.

Other Synthetic Considerations

- The use of sodium iodide (NaI) in tetrahydrofuran (THF) at 0 °C has been reported for related pyrazolyl amines, providing moderate yields (~76%) of intermediates.

- Reaction scale-up and purification often involve extraction with ethyl acetate and drying over anhydrous sodium sulfate, followed by chromatographic purification.

- Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard analytical methods to confirm the structure and purity of intermediates and final products.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced forms with hydrogen additions.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydropyrimidin-2-amine Derivatives

Key Structural Determinants of Activity

- Substituent Position : Positional isomerism (e.g., pyrazole at position 5 vs. 6) significantly impacts bioactivity. For instance, H2 receptor agonists require specific substitutions at position 2 or 6 for optimal binding .

- Functional Groups :

- Imidazole/Thiazole Moieties : Enhance receptor binding (e.g., H2 agonism in compound 145 vs. antifungal activity in Abafungin) .

- Fluorinated Groups : Improve metabolic stability and material properties (e.g., CO2/N2 selectivity in fluorinated derivatives) .

- Aromatic Rings : Substituted phenyl or benzyl groups (e.g., in Abafungin) contribute to π-π interactions, critical for antifungal efficacy .

Biological Activity

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with a pyrazole moiety. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have shown that compounds related to 6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been reported to inhibit specific enzymes involved in cancer cell proliferation. In a study evaluating similar pyrazole derivatives, it was found that they could inhibit phosphodiesterase 3 (PDE3) activity, leading to increased intracellular cAMP levels and subsequent apoptosis in cancer cells .

- Case Studies : In vitro studies demonstrated that derivatives showed IC50 values ranging from 0.24 µM to 16.42 µM against various cancer cell lines (HCT-116, MCF-7), indicating potent activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of pathogenic bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of this compound. Studies have indicated that it may protect neuronal cells from oxidative stress:

- Mechanism : It is hypothesized that the compound modulates pathways related to oxidative stress and inflammation, potentially through the inhibition of NF-kB signaling .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has provided insights into how modifications affect biological activity. For instance, substituents on the pyrazole ring can significantly influence potency against cancer cell lines .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that 6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine exhibits low toxicity in mammalian cell lines at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-(1-methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole-containing intermediates (e.g., 1H-pyrazol-5-amines) are condensed with aldehydes or ketones under solvent-free or ethanol-reflux conditions . Key steps include:

- Reagent selection : Use of morpholine or formaldehyde for functionalization .

- Purification : Crystallization from ethanol (95%) or aqueous workup to isolate solids .

Q. How is structural characterization performed for this compound?

- Analytical workflow :

- Spectroscopy : -NMR to confirm hydrogen environments (e.g., pyrazole protons at δ 7.5–8.0 ppm) and -NMR for carbon backbone verification .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- Chromatography : HPLC with C18 columns and acetonitrile/water gradients to assess purity (>95%) .

Q. What are the typical solubility and stability profiles of this compound?

- Solubility : Generally soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Ethanol or methanol is used for crystallization .

- Stability : Stable under inert atmospheres (N) at −20°C for long-term storage. Degrades under prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Strategies :

- Solvent selection : Ethanol or THF for better solubility of intermediates .

- Catalysis : Use of HCl or morpholine to accelerate nucleophilic substitutions .

- Computational modeling : Quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

- Experimental design :

- Analog synthesis : Introduce substituents (e.g., fluorophenyl, morpholinomethyl) via Suzuki coupling or Mannich reactions .

- Bioassays : Test antimicrobial activity via broth microdilution (MIC values) or molecular docking against target enzymes (e.g., dihydrofolate reductase) .

Q. How can contradictory data in solubility or bioactivity be resolved?

- Root-cause analysis :

- Purity checks : Re-examine HPLC traces for co-eluting impurities .

- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry .

- Reproducibility : Standardize solvent systems (e.g., DMSO for bioassays) and storage protocols .

Q. What computational tools are recommended for studying reaction mechanisms?

- Tools :

- Reaction path search : Use GRRM or AFIR methods to map potential energy surfaces .

- Docking software : AutoDock Vina or Schrödinger Suite for binding affinity predictions .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.